4-Amino-3,5-dibromophenol
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Overview
Description
4-Amino-3,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO It is a brominated derivative of phenol, characterized by the presence of amino and hydroxyl groups on a benzene ring substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dibromophenol can be synthesized through the bromination of 4-aminophenol. The process involves the electrophilic substitution reaction where bromine is introduced to the aromatic ring of 4-aminophenol under controlled conditions. The reaction typically takes place in an aqueous medium with a suitable catalyst to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors where the reaction conditions such as temperature, concentration of bromine, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the amino group to an amine.
Substitution: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-nitro-3,5-dibromophenol, while reduction could produce 4-amino-3,5-dibromoaniline.
Scientific Research Applications
4-Amino-3,5-dibromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-3,5-dibromophenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-3,5-dibromophenol
- 4-Amino-2,6-dibromophenol
- 3,5-Dibromophenol
Comparison: 4-Amino-3,5-dibromophenol is unique due to the specific positioning of the amino and bromine groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
4-amino-3,5-dibromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGIEAXELCZTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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